N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of pyrimidine, imidazole, and thiophene. These moieties are known for their significant pharmacological activities and are often used in medicinal chemistry to design compounds with potential therapeutic benefits.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine moiety have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
For instance, some compounds can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Biochemical Pathways
For example, some compounds can inhibit the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Result of Action
Similar compounds have been shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions. One common approach is to start with the synthesis of the pyrimidine and imidazole intermediates, followed by their coupling with thiophene-2-carboxamide.
Pyrimidine Synthesis: Pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, β-ketoester, and an aldehyde.
Imidazole Synthesis: Imidazole derivatives are often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves the coupling of the pyrimidine and imidazole intermediates with thiophene-2-carboxamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine and imidazole rings can be reduced under specific conditions to form dihydropyrimidine and dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine and dihydroimidazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Thiophene derivatives: Exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.
Imidazole derivatives: Commonly used as antifungal agents and enzyme inhibitors.
Uniqueness
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of pyrimidine, imidazole, and thiophene moieties, which confer a diverse range of biological activities. This structural combination allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-3-1-10-21-11)18-7-9-19-8-6-17-13(19)12-15-4-2-5-16-12/h1-6,8,10H,7,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTFOWATJKULJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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